

In-Silico Modeling of Methyl Isonipecotate Derivatives: A Comparative Guide to Binding Affinity

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Compound of Interest

Compound Name: *Methyl isonipecotate*

Cat. No.: *B140471*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-silico modeling and binding affinities of isonipecotamide derivatives, which are structurally analogous to **methyl isonipecotate** derivatives. The data presented herein is based on a study of dual inhibitors of thrombin and cholinesterases, highlighting the potential of this chemical scaffold in multi-target drug design. The following sections detail the quantitative binding data, the experimental and computational protocols used, and logical workflows to provide a comprehensive overview for researchers in drug discovery.

Comparative Binding Affinity of Isonipecotamide Derivatives

The inhibitory activities of a series of N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide derivatives were evaluated against four key enzymes: thrombin (thr), factor Xa (fXa), acetylcholinesterase from electric eel (eeAChE), and butyrylcholinesterase from equine serum (eqBChE). The inhibition constants (K_i) are summarized in the table below. A lower K_i value indicates a higher binding affinity.

Compound	Substituent (R)	thr Ki (μM)	fXa Ki (μM)	eeAChE Ki (μM)	eqBChE Ki (μM)
1	H	0.006	> 10	0.058	6.95
2	2-F	0.012	> 10	0.045	1.83
3	3-F	0.007	> 10	0.076	3.48
4	4-F	0.008	> 10	0.092	4.52
5	2-Cl	0.015	> 10	0.033	1.21
6	3-Cl	0.005	> 10	0.051	2.89
7	4-Cl	0.006	> 10	0.068	3.99
8	2-CH ₃	0.021	> 10	0.088	5.12
9	3-CH ₃	0.009	> 10	0.110	6.88
10	4-CH ₃	0.011	> 10	0.135	8.01
11	2-OCH ₃	0.035	> 10	0.025	0.95
12	3-OCH ₃	0.018	> 10	0.065	3.15

Experimental and Computational Protocols

Synthesis of Isonipecotamide Derivatives

The synthesis of the N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide derivatives commenced with the one-pot reaction of ethyl isonipecotate and 4-chloropyridine hydrochloride to yield 1-(pyridin-4-yl)piperidine-4-carboxylic acid.^[1] Subsequently, this intermediate was coupled with various substituted anilines using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and DIPEA (N,N-Diisopropylethylamine) in dry DMF (Dimethylformamide) as a solvent. The reaction mixture was stirred at room temperature for 48-72 hours. The final products were precipitated on ice, filtered, and washed with diethyl ether to yield the desired isonipecotamide derivatives.^[1]

In-Vitro Enzyme Inhibition Assays

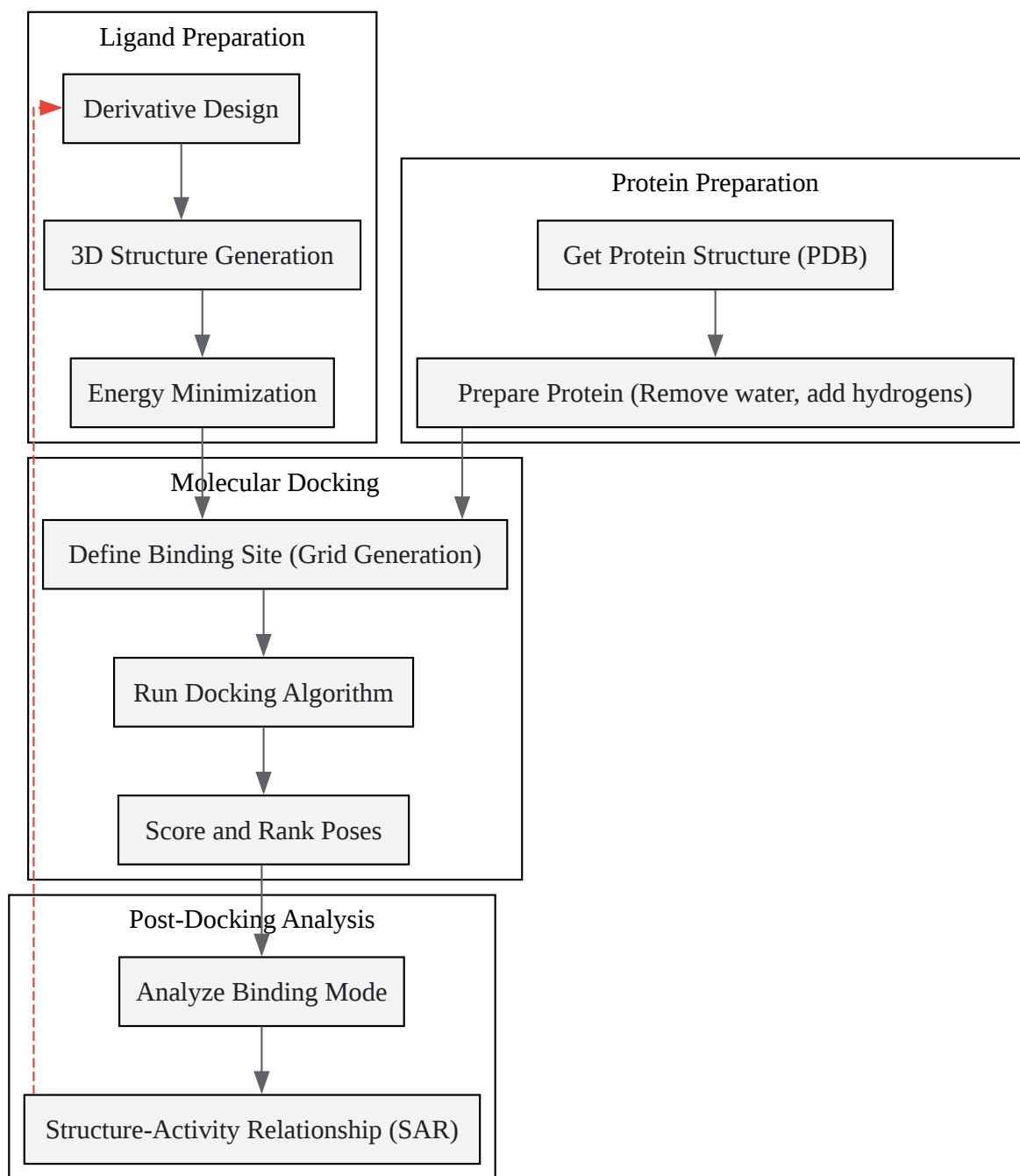
The inhibitory activity of the synthesized compounds against thrombin, factor Xa, acetylcholinesterase, and butyrylcholinesterase was determined using established spectrophotometric methods. For the cholinesterase assays, the method of Ellman was employed. All compounds were initially screened at a concentration of 10^{-5} M. For compounds that exhibited at least 60% inhibition at this concentration, dose-response curves were generated to determine their half-maximal inhibitory concentrations (IC₅₀) and subsequently their inhibition constants (K_i).^[1]

In-Silico Molecular Docking

To rationalize the observed structure-activity relationships (SAR) and to investigate the binding modes of the isonipecotamide derivatives, molecular docking studies were performed. A virtual screening of the compounds was carried out using the Multi-fingerprint Similarity Searching Algorithm (MuSSeL) web server. For a more detailed analysis of the binding interactions, molecular cross-docking screenings were conducted. This computational approach allowed for the elucidation of the molecular determinants responsible for the multiple activities of these compounds towards the target enzymes.^[1]

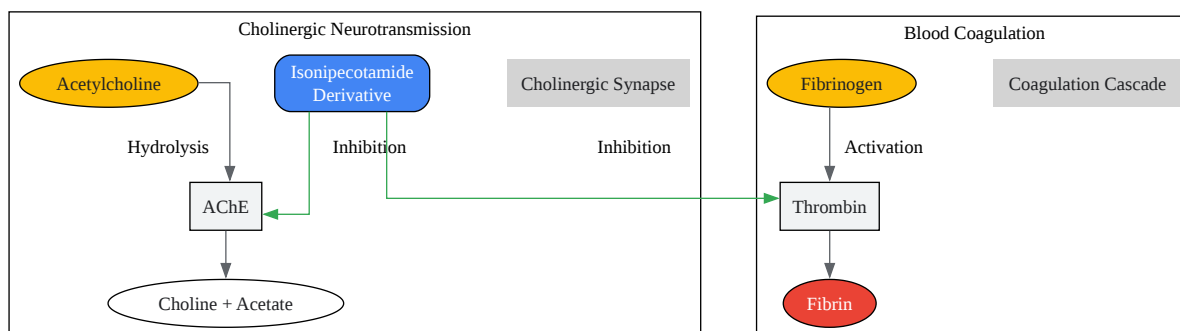
Visualizing the In-Silico Workflow and Biological Context

To better illustrate the processes involved in the in-silico modeling and the potential biological implications, the following diagrams were generated using the Graphviz DOT language.



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A general workflow for in-silico molecular docking studies.



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Dual inhibition of AChE and Thrombin by isonipecotamide derivatives.

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References

- 1. First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
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